

# Application Notes and Protocols for Studying MAC13772 and Colistin Synergy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the synergistic relationship between the novel biotin biosynthesis inhibitor, **MAC13772**, and the last-resort antibiotic, colistin. The provided protocols and data will enable researchers to effectively investigate this promising combination therapy against colistin-resistant Gram-negative bacteria.

## Introduction

The rise of antibiotic resistance is a critical global health threat, necessitating innovative therapeutic strategies. One such approach is the use of combination therapies to restore the efficacy of existing antibiotics. MAC13772, an inhibitor of biotin biosynthesis, has been shown to synergize with colistin, an essential antibiotic for treating multidrug-resistant Gram-negative infections.[1] MAC13772 indirectly disrupts bacterial fatty acid synthesis (FAS), a crucial pathway for maintaining the integrity of the bacterial cell envelope.[1] This disruption appears to re-sensitize colistin-resistant bacteria to the antibiotic's membrane-disrupting effects. These notes offer detailed methodologies to explore and quantify this synergistic interaction.

### **Data Presentation**

The synergistic activity of **MAC13772** and colistin has been quantified using the Fractional Inhibitory Concentration (FIC) index. A summary of these findings against various Gramnegative pathogens is presented below.



| Bacterial<br>Strain                     | MAC13772 FIC | Colistin FIC | FIC Index<br>(FICI) | Interpretation |
|-----------------------------------------|--------------|--------------|---------------------|----------------|
| E. coli (MCR-1-<br>expressing)          | 0.125        | 0.25         | 0.375               | Synergy        |
| E. coli (Wild-<br>type)                 | 0.5          | 1            | 1.5                 | Indifference   |
| K. pneumoniae<br>(MCR-1-<br>expressing) | 0.063        | 0.5          | 0.563               | Additive       |
| E. cloacae                              | 0.25         | 0.5          | 0.75                | Additive       |
| S. typhimurium                          | 0.125        | 0.25         | 0.375               | Synergy        |

Note: Synergy is defined as an FICI of  $\leq$  0.5, an additive effect as an FICI > 0.5 and  $\leq$  1, indifference as an FICI > 1 and  $\leq$  4, and antagonism as an FICI > 4.[2][3][4] The FIC for each compound is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by its MIC when used alone.[3] The FICI is the sum of the individual FICs.[3]

## **Experimental Protocols Checkerboard Assay for Synergy Testing**

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a drug combination.

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial culture of the test organism
- Stock solutions of MAC13772 and colistin
- Spectrophotometer or microplate reader



#### Protocol:

- Bacterial Inoculum Preparation:
  - From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.
  - $\circ$  Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10 $^{8}$  CFU/mL.
  - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x
    10<sup>5</sup> CFU/mL in each well of the microtiter plate.[5]
- Drug Dilution Series:
  - Prepare serial twofold dilutions of MAC13772 and colistin in CAMHB in the 96-well plate.
  - Dilute **MAC13772** horizontally across the plate and colistin vertically down the plate.
  - $\circ~$  The final volume in each well should be 100  $\mu\text{L},$  containing various concentrations of each drug.
  - Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no drugs) and a sterility control well (no bacteria).
- Inoculation and Incubation:
  - Add 100 μL of the prepared bacterial inoculum to each well (except the sterility control).
  - The final volume in each well will be 200 μL.
  - Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
  - After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.



- Calculate the FIC for each drug in every well showing no growth:
  - FIC of MAC13772 = (MIC of MAC13772 in combination) / (MIC of MAC13772 alone)
  - FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)
- Calculate the FICI for each combination by summing the individual FICs.
- The lowest FICI value determines the nature of the interaction.

## **Time-Kill Assay for Bactericidal Activity**

The time-kill assay provides information on the rate of bacterial killing and can confirm the bactericidal or bacteriostatic nature of the drug combination.

#### Materials:

- Sterile culture tubes
- CAMHB
- Bacterial culture of the test organism
- Stock solutions of MAC13772 and colistin
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Agar plates for colony counting
- Incubator with shaking capabilities

#### Protocol:

- Inoculum Preparation:
  - Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the checkerboard assay.
  - Dilute this suspension in CAMHB to a starting inoculum of approximately 5 x 10<sup>5</sup> CFU/mL.



- Experimental Setup:
  - Prepare culture tubes with the following conditions:
    - Growth control (no drug)
    - MAC13772 alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
    - Colistin alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
    - **MAC13772** and colistin in combination (at the same sub-inhibitory concentrations)
  - The concentrations used should be informed by the results of the checkerboard assay.
- Time-Course Sampling:
  - Incubate the tubes at 37°C with shaking (e.g., 180 rpm).
  - At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
  - Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
- Colony Counting:
  - Plate a specific volume (e.g., 100 μL) of each dilution onto agar plates.
  - Incubate the plates at 37°C for 18-24 hours.
  - Count the number of colonies (CFU/mL) on the plates that have between 30 and 300 colonies.
- Data Analysis:
  - Plot the log<sub>10</sub> CFU/mL against time for each condition.
  - Synergy is defined as a ≥ 2-log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at 24 hours.



• Bactericidal activity is defined as a  $\geq$  3-log<sub>10</sub> reduction in CFU/mL from the initial inoculum.

## **Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for investigating MAC13772 and colistin synergy.



Click to download full resolution via product page



Caption: Inhibition of Fatty Acid Synthesis by MAC13772.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying MAC13772 and Colistin Synergy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586005#techniques-for-studying-mac13772-and-colistin-synergy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com